Ethyl (2R)-2,3-epoxypropanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

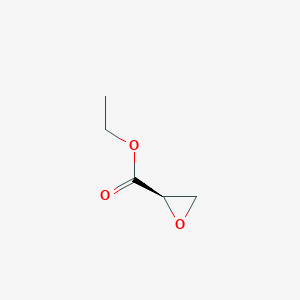

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl (2R)-oxirane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-2-7-5(6)4-3-8-4/h4H,2-3H2,1H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSGWSXRILNPXKJ-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363761 | |

| Record name | ETHYL (2R)-2,3-EPOXYPROPANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111058-33-4 | |

| Record name | Ethyl (2R)-2-oxiranecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111058-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ETHYL (2R)-2,3-EPOXYPROPANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl (2R)-oxirane-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl (2R)-2,3-epoxypropanoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (2R)-2,3-epoxypropanoate, also known as ethyl (R)-(+)-glycidate, is a chiral epoxide of significant interest in synthetic organic chemistry. Its stereodefined structure makes it a valuable building block for the synthesis of a wide array of complex, biologically active molecules, including pharmaceuticals. This technical guide provides an in-depth overview of the physical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for its synthesis and characterization.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, purification, and application in synthesis. A summary of these properties is presented below.

| Property | Value | Reference(s) |

| IUPAC Name | Ethyl (2R)-oxirane-2-carboxylate | [1] |

| Synonyms | (R)-(+)-Ethyl glycidate, (+)-Ethyl (2R)-oxiranecarboxylate, Ethyl (R)-(+)-2,3-epoxypropanoate | [1] |

| CAS Number | 111058-33-4 | [1] |

| Molecular Formula | C₅H₈O₃ | [1] |

| Molecular Weight | 116.12 g/mol | [1] |

| Appearance | Clear colorless to pink or yellowish liquid | [2] |

| Boiling Point | 68-69 °C at 15 mmHg | [1] |

| Density | 1.180 ± 0.06 g/cm³ (Predicted) | [1] |

| Refractive Index (n_D^20) | 1.419 - 1.421 | [1] |

| Specific Optical Rotation ([\alpha]_D^20) | +12.5° (c=1, CHCl₃) | |

| Flash Point | 45 °C | [1] |

Experimental Protocols

Accurate determination of the physical properties of this compound is essential for quality control and reaction monitoring. The following are detailed methodologies for key experiments.

Determination of Boiling Point (Micro Method)

Objective: To determine the boiling point of a small sample of this compound.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (calibrated)

-

Small test tube (e.g., ignition tube)

-

Capillary tube (sealed at one end)

-

Heating mantle or Bunsen burner

-

Stand and clamps

Procedure:

-

A small amount (approximately 0.5 mL) of this compound is placed into the small test tube.

-

The capillary tube, with its sealed end uppermost, is placed inside the test tube.

-

The test tube is attached to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

The assembly is clamped so that it is immersed in the heat-transfer fluid (e.g., mineral oil) within the Thiele tube or oil bath.

-

The apparatus is heated gently. As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a rapid and continuous stream of bubbles is observed.

-

The heat source is removed, and the bath is allowed to cool slowly with constant stirring.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

Objective: To determine the density of this compound.

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using the analytical balance.

-

The pycnometer is filled with distilled water and placed in the constant temperature water bath (e.g., at 20 °C) until it reaches thermal equilibrium.

-

The volume of the pycnometer is precisely determined by weighing the water-filled pycnometer and calculating the volume from the known density of water at that temperature.

-

The pycnometer is then emptied, dried thoroughly, and filled with this compound.

-

The filled pycnometer is again brought to thermal equilibrium in the constant temperature water bath.

-

The mass of the pycnometer filled with the sample is accurately measured.

-

The density of the sample is calculated by dividing the mass of the sample by the known volume of the pycnometer.

Determination of Refractive Index

Objective: To measure the refractive index of this compound.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath connected to the refractometer

-

Sodium lamp (for D-line at 589 nm)

-

Dropper

-

Lens tissue and a suitable solvent (e.g., ethanol or acetone)

Procedure:

-

The prisms of the Abbe refractometer are cleaned with a soft lens tissue and a small amount of solvent, then allowed to dry completely.

-

The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

The temperature of the refractometer is regulated to a constant value (e.g., 20 °C) by circulating water from the constant temperature bath.

-

A few drops of this compound are placed on the surface of the lower prism using a clean dropper.

-

The prisms are closed and locked.

-

The light source is positioned, and the eyepiece is adjusted until the crosshairs are in focus.

-

The dispersion and refractive index controls are adjusted until the dividing line between the light and dark fields is sharp and coincides with the intersection of the crosshairs.

-

The refractive index is read directly from the scale.

Determination of Specific Optical Rotation

Objective: To measure the specific optical rotation of the chiral molecule this compound.

Apparatus:

-

Polarimeter

-

Sodium lamp (for D-line at 589 nm)

-

Polarimeter cell (sample tube) of a known path length (e.g., 1 dm)

-

Volumetric flask

-

Analytical balance

Procedure:

-

A solution of this compound is prepared by accurately weighing a known mass of the compound and dissolving it in a precise volume of a suitable solvent (e.g., chloroform) in a volumetric flask. The concentration (c) is calculated in g/mL.

-

The polarimeter is calibrated by filling the polarimeter cell with the pure solvent and setting the reading to zero.

-

The polarimeter cell is rinsed and then filled with the prepared solution, ensuring no air bubbles are present in the light path.

-

The cell is placed in the polarimeter, and the observed rotation (α) is measured.

-

The specific rotation ([\alpha]) is calculated using the formula: [\alpha] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Synthesis and Characterization Workflow

The enantioselective synthesis of this compound is commonly achieved through the epoxidation of an achiral starting material using a chiral catalyst. A typical workflow for its synthesis and subsequent characterization is outlined below.

Conclusion

This compound is a versatile chiral building block with well-defined physical properties. The experimental protocols provided in this guide offer standardized methods for the accurate determination of these properties, which is fundamental for its application in research and development. The outlined synthetic and characterization workflow provides a logical framework for its preparation and quality assessment. This comprehensive technical information is intended to support researchers and scientists in the effective utilization of this important chemical entity in the synthesis of complex molecules and in drug discovery endeavors.

References

An In-depth Technical Guide to Ethyl (2R)-2,3-epoxypropanoate: Chemical Structure, Stereochemistry, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (2R)-2,3-epoxypropanoate, also known as ethyl (R)-glycidate, is a valuable chiral building block in organic synthesis. Its unique trifunctional nature, comprising an ester, an epoxide, and a stereocenter, makes it a versatile precursor for the synthesis of a wide array of complex molecules, particularly in the pharmaceutical industry. This guide provides a comprehensive overview of its chemical structure, stereochemistry, synthesis, and key reactions, with a focus on its application in drug development.

Chemical Structure and Stereochemistry

This compound is a chiral molecule with the chemical formula C₅H₈O₃. The core of its structure is a three-membered oxirane (epoxide) ring fused to a propanoate backbone, with an ethyl ester group. The stereochemistry at the C2 position is designated as (R) according to the Cahn-Ingold-Prelog priority rules. This specific enantiomeric form is crucial for its application in asymmetric synthesis, where the precise three-dimensional arrangement of atoms dictates the biological activity of the target molecule.

Synonyms:

-

Ethyl (R)-glycidate

-

(R)-(+)-Ethyl glycidate

-

(+)-Ethyl (2R)-oxiranecarboxylate

-

Ethyl (2R)-oxirane-2-carboxylate

Chemical Identifiers:

-

CAS Number: 111058-33-4

-

Molecular Formula: C₅H₈O₃

-

Molecular Weight: 116.12 g/mol

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and use in chemical reactions.

| Property | Value | Reference(s) |

| Appearance | Clear colorless to pink or yellowish liquid | [1] |

| Boiling Point | 123.1 °C at 760 mmHg | [1] |

| Density | 1.18 g/cm³ | [1] |

| Flash Point | 38.3 °C | [1] |

| Storage Temperature | 2-8 °C, under inert atmosphere | [2] |

Synthesis of this compound

The enantioselective synthesis of this compound is a key challenge and an area of active research. The Darzens glycidic ester condensation is a classical and widely used method for the synthesis of glycidic esters.[3][4][5][6] This reaction involves the condensation of a carbonyl compound with an α-haloester in the presence of a base to form an α,β-epoxy ester.[5] For the synthesis of this compound, this would typically involve the reaction of formaldehyde with ethyl chloroacetate. To achieve enantioselectivity, chiral auxiliaries or chiral phase-transfer catalysts can be employed.[7]

Another prominent method for the synthesis of chiral epoxides is the Sharpless asymmetric epoxidation. While this method is typically applied to allylic alcohols, it highlights the importance of catalytic asymmetric methods in accessing enantiopure epoxides.

A reported synthesis of Ethyl (R)-(+)-2,3-epoxypropanoate starts from the readily available chiral precursor, (S)-serine.[8] This approach leverages the inherent chirality of the starting material to establish the desired stereocenter in the final product.

Below is a generalized workflow for the synthesis of a glycidic ester via the Darzens condensation.

Figure 1: Generalized workflow for the Darzens condensation to synthesize ethyl 2,3-epoxypropanoate.

Key Reactions and Applications in Drug Development

The synthetic utility of this compound lies in the reactivity of its epoxide ring, which is susceptible to nucleophilic ring-opening reactions. This allows for the stereospecific introduction of various functional groups, making it a valuable chiral building block in the synthesis of complex molecules.[][10]

Nucleophilic Ring-Opening Reactions

The epoxide ring of this compound can be opened by a variety of nucleophiles, including amines, azides, cyanides, and organometallic reagents. These reactions typically proceed via an Sₙ2 mechanism, resulting in the inversion of stereochemistry at the attacked carbon atom. The regioselectivity of the ring-opening (attack at C2 or C3) can be influenced by the nature of the nucleophile and the reaction conditions.

A significant application of this reactivity is in the synthesis of chiral amino alcohols, which are important structural motifs in many pharmaceutical compounds.[] For instance, the reaction of this compound with an amine can lead to the formation of a chiral hydroxy amino ester.

Figure 2: Generalized workflow for the nucleophilic ring-opening of this compound with an amine.

Application in the Synthesis of Taxol Side Chain

A notable example of the application of a related chiral glycidic ester, (2R,3S)-ethyl-3-phenylglycidate, is in the synthesis of the C-13 side chain of the anti-cancer drug Taxol (Paclitaxel).[11] This highlights the importance of such chiral epoxides as key intermediates in the total synthesis of complex, biologically active natural products and their analogues. The synthesis involves the ring-opening of the epoxide with an azide nucleophile, followed by reduction and acylation to install the necessary functional groups with the correct stereochemistry.[11]

Spectroscopic Data

Expected ¹H NMR Chemical Shifts (in CDCl₃):

-

Oxirane protons (CH-CH₂-O): The protons on the epoxide ring are expected to appear in the range of δ 2.8-3.5 ppm. The proton at C2 will likely be a doublet of doublets, while the two protons at C3 will be diastereotopic and appear as two separate multiplets.

-

Ethyl ester protons (O-CH₂-CH₃): The methylene protons of the ethyl group are expected to resonate as a quartet around δ 4.2 ppm, and the methyl protons as a triplet around δ 1.3 ppm.

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

-

Carbonyl carbon (C=O): Approximately δ 168-172 ppm.

-

Oxirane carbons (C2 and C3): In the range of δ 45-55 ppm.

-

Ethyl ester carbons (O-CH₂-CH₃): The methylene carbon around δ 61 ppm and the methyl carbon around δ 14 ppm.

Expected IR Absorption Bands:

-

C=O stretch (ester): A strong absorption band around 1730-1750 cm⁻¹.

-

C-O-C stretch (epoxide): Characteristic bands in the fingerprint region, typically around 1250 cm⁻¹ (asymmetric stretch) and 850-950 cm⁻¹ (symmetric stretch).

-

C-H stretch (alkane): Around 2900-3000 cm⁻¹.

Conclusion

This compound is a highly valuable and versatile chiral building block in modern organic synthesis. Its stereodefined structure allows for the creation of complex chiral molecules with a high degree of stereocontrol. The development of efficient and enantioselective synthetic routes to this compound, coupled with its diverse reactivity, ensures its continued importance in the synthesis of pharmaceuticals and other fine chemicals. Further research into novel synthetic methodologies and applications of this chiral epoxide will undoubtedly contribute to advancements in drug discovery and development.

References

- 1. knownchemical.com [knownchemical.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. Darzens Glycidic Ester Synthesis [unacademy.com]

- 5. Darzens reaction - Wikipedia [en.wikipedia.org]

- 6. Darzens Reaction [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 10. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to Ethyl (2R)-2,3-epoxypropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (2R)-2,3-epoxypropanoate, a valuable chiral building block, plays a significant role in the stereoselective synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its unique structural features, comprising an epoxide ring and an ester functional group, make it a versatile precursor for the introduction of specific stereocenters in drug candidates. This technical guide provides a comprehensive overview of its chemical identity, physical and spectroscopic properties, state-of-the-art synthetic methodologies, and its application in drug development.

Chemical Identity

| Identifier | Value |

| IUPAC Name | ethyl (2R)-oxirane-2-carboxylate |

| CAS Number | 111058-33-4 |

| Molecular Formula | C₅H₈O₃ |

| Molecular Weight | 116.12 g/mol |

| Canonical SMILES | CCOC(=O)[C@H]1CO1 |

| InChI Key | LSGWSXRILNPXKJ-BYPYZUCNSA-N |

Physical and Spectroscopic Data

A summary of the key physical and spectroscopic data for this compound is presented below. This information is crucial for its identification, characterization, and use in synthetic applications.

Physical Properties

| Property | Value | Reference |

| Appearance | Colorless liquid | |

| Boiling Point | 68-70 °C at 15 mmHg | |

| Density | 1.118 g/cm³ | |

| Optical Rotation | [α]²⁰/D +18.0° (c=1, CHCl₃) |

Spectroscopic Data

| Technique | Data |

| ¹H NMR | (CDCl₃, 400 MHz) δ: 4.21 (q, J=7.1 Hz, 2H), 3.42 (dd, J=4.0, 2.6 Hz, 1H), 2.93 (dd, J=5.5, 4.0 Hz, 1H), 2.76 (dd, J=5.5, 2.6 Hz, 1H), 1.28 (t, J=7.1 Hz, 3H) |

| ¹³C NMR | (CDCl₃, 101 MHz) δ: 169.5, 61.8, 48.1, 46.9, 14.2 |

| Infrared (IR) | ν (cm⁻¹): 2985, 1745, 1250, 1020, 850 |

| Mass Spectrometry (MS) | m/z: 116 (M⁺), 87, 71, 45 |

Enantioselective Synthesis

The synthesis of enantiomerically pure this compound is of paramount importance for its application in the pharmaceutical industry. Two primary strategies have emerged as the most effective: asymmetric epoxidation of ethyl acrylate and kinetic resolution of racemic ethyl 2,3-epoxypropanoate.

Asymmetric Epoxidation: The Jacobsen-Katsuki Epoxidation

The Jacobsen-Katsuki epoxidation provides a direct route to enantiomerically enriched epoxides from prochiral olefins.[1][2][3] In the context of this compound, this involves the epoxidation of ethyl acrylate using a chiral manganese-salen complex as the catalyst.

-

Catalyst Preparation : The (R,R)-Jacobsen's catalyst (N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride) is either purchased or prepared according to literature procedures.

-

Reaction Setup : A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar is charged with the (R,R)-Jacobsen's catalyst (typically 1-5 mol%).

-

Addition of Olefin : Freshly distilled ethyl acrylate (1.0 equivalent) is added to the flask.

-

Solvent and Co-catalyst : Dichloromethane is added as the solvent, followed by the addition of a co-catalyst such as 4-phenylpyridine N-oxide (0.25 equivalents).

-

Initiation of Reaction : The reaction mixture is cooled to 0 °C, and a buffered solution of sodium hypochlorite (bleach, 1.5 equivalents) is added slowly over a period of 1-2 hours.

-

Reaction Monitoring : The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up : Upon completion, the reaction mixture is diluted with water and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification : The crude product is purified by flash column chromatography on silica gel to afford this compound.

Expected Yield: 80-90% Expected Enantiomeric Excess: >95%

Jacobsen-Katsuki epoxidation of ethyl acrylate.

Enzymatic Kinetic Resolution

Kinetic resolution is a powerful technique that relies on the differential rate of reaction of enantiomers with a chiral catalyst or reagent. In the case of this compound, lipases are commonly employed to selectively hydrolyze the (S)-enantiomer from a racemic mixture of ethyl 2,3-epoxypropanoate, leaving the desired (R)-enantiomer unreacted and in high enantiomeric purity.[4][5]

-

Preparation of Racemate : Racemic ethyl 2,3-epoxypropanoate is prepared by the epoxidation of ethyl acrylate using a non-chiral method (e.g., with m-CPBA).

-

Enzyme and Buffer : A suitable lipase, such as Candida antarctica lipase B (CAL-B), is suspended in a phosphate buffer solution (pH 7.2).

-

Reaction Mixture : The racemic ethyl 2,3-epoxypropanoate is added to the enzyme suspension. A co-solvent such as tert-butanol may be used to improve solubility.

-

Reaction Conditions : The mixture is stirred at a controlled temperature (typically 25-40 °C).

-

Monitoring : The reaction progress and enantiomeric excess of the remaining epoxide are monitored by chiral GC or HPLC. The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for the unreacted ester.

-

Work-up : The enzyme is filtered off, and the aqueous phase is extracted with an organic solvent like ethyl acetate.

-

Separation and Purification : The organic layer, containing the unreacted (R)-enantiomer, is separated, dried, and concentrated. The product is then purified by column chromatography.

Expected Yield of (R)-enantiomer: <50% Expected Enantiomeric Excess of (R)-enantiomer: >99%

Lipase-catalyzed kinetic resolution of racemic ethyl 2,3-epoxypropanoate.

Application in Drug Development

This compound serves as a key chiral intermediate in the synthesis of various pharmaceuticals.[6] Its utility stems from the ability of the epoxide ring to undergo regioselective and stereospecific ring-opening reactions with a variety of nucleophiles, thereby introducing new functional groups with controlled stereochemistry.

Case Study: Synthesis of Oseltamivir (Tamiflu®)

While the commercial synthesis of the antiviral drug Oseltamivir (Tamiflu®) traditionally starts from shikimic acid, alternative synthetic routes have been explored.[7][8] Some of these routes utilize chiral building blocks that can be derived from or are structurally related to this compound. The epoxide moiety provides a handle for the stereoselective introduction of the amino and ether functionalities present in the oseltamivir core structure.

The following diagram illustrates a conceptual pathway where a chiral epoxide, analogous to this compound, is a key intermediate in the synthesis of the oseltamivir backbone.

Conceptual role of a chiral epoxide in the synthesis of the oseltamivir core.

Conclusion

This compound is a highly valuable and versatile chiral building block for the synthesis of complex, enantiomerically pure molecules. The development of efficient enantioselective synthetic methods, such as the Jacobsen-Katsuki epoxidation and enzymatic kinetic resolutions, has made this compound readily accessible for applications in drug discovery and development. Its ability to introduce key stereocenters with high fidelity will continue to make it an important tool for medicinal chemists and process development scientists.

References

- 1. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]

- 2. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]

- 3. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 4. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 8. iiste.org [iiste.org]

Synthesis of Ethyl (2R)-2,3-epoxypropanoate from Chiral Precursors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl (2R)-2,3-epoxypropanoate, a valuable chiral building block in the synthesis of a variety of pharmaceuticals, is accessible through several synthetic strategies. This guide provides a detailed overview of the primary methods for its preparation from chiral precursors, including synthesis from (S)-serine, (R)-glycidol, asymmetric epoxidation of ethyl acrylate, and kinetic resolution of racemic ethyl 2,3-epoxypropanoate. This document outlines detailed experimental protocols, presents quantitative data in comparative tables, and visualizes the synthetic pathways.

Synthesis from Chiral Pool Precursors

The use of readily available chiral molecules from the "chiral pool" is a common and efficient strategy for the synthesis of enantiomerically pure compounds. (S)-serine and (R)-glycidol are prominent examples of chiral precursors for the synthesis of this compound.

From (S)-Serine

A reliable and well-documented method for the preparation of Ethyl (R)-(+)-2,3-epoxypropanoate involves a two-step sequence starting from the readily available amino acid, (S)-serine. This procedure has been published in Organic Syntheses, highlighting its robustness and reproducibility.[1]

The synthesis involves the diazotization of (S)-serine in the presence of potassium bromide and hydrobromic acid to yield (S)-(-)-2-bromo-3-hydroxypropanoic acid with inversion of configuration. Subsequent treatment of the crude bromohydrin with potassium carbonate in ethanol leads to the formation of the desired epoxide, Ethyl (R)-(+)-2,3-epoxypropanoate, via an intramolecular Williamson ether synthesis.

Experimental Protocol: Synthesis from (S)-Serine [1]

-

Step 1: (S)-(-)-2-Bromo-3-hydroxypropanoic acid. L-Serine (52.5 g, 0.5 mol) and potassium bromide (200 g, 1.7 mol) are dissolved in 400 mL of water. To this solution, 48% hydrobromic acid (123 mL, 1.09 mol) is added at room temperature. The mixture is then cooled to -13°C. Sodium nitrite (42.8 g, 0.62 mol) is added slowly in small portions while bubbling nitrogen through the solution. The reaction mixture is stirred at 0°C for 5 hours and then at room temperature overnight. The product is extracted with diethyl ether, and the organic layers are dried and concentrated to give the crude acid.

-

Step 2: Ethyl (R)-(+)-2,3-epoxypropanoate. The crude (S)-(-)-2-bromo-3-hydroxypropanoic acid (0.5 mol) is dissolved in 600 mL of absolute ethanol. The solution is heated to reflux, and finely powdered potassium carbonate (170 g, 1.23 mol) is added in small portions over 2 hours. The mixture is refluxed for an additional 10 hours. After cooling, the inorganic salts are filtered off, and the ethanol is removed under reduced pressure. The residue is distilled under vacuum to afford Ethyl (R)-(+)-2,3-epoxypropanoate.

From (R)-Glycidol

(R)-Glycidol, another valuable chiral precursor, can be converted to this compound through a two-step oxidation-esterification sequence. A common method involves the oxidation of the primary alcohol of (R)-glycidol to the corresponding carboxylic acid, followed by esterification.

Experimental Protocol: Synthesis from (R)-Glycidol (Representative)

-

Step 1: (R)-Glycidic acid. A solution of (R)-glycidol in an appropriate solvent is treated with an oxidizing agent, such as pyridinium dichromate (PDC) or by using a TEMPO-catalyzed oxidation, to afford (R)-glycidic acid. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is worked up to isolate the crude acid.

-

Step 2: Ethyl (R)-2,3-epoxypropanoate. The crude (R)-glycidic acid is then esterified using an excess of ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically heated to reflux to drive the esterification to completion. The product is then isolated and purified by distillation.

Asymmetric Epoxidation of Ethyl Acrylate

The direct enantioselective epoxidation of the prochiral alkene, ethyl acrylate, offers an atom-economical route to this compound. This can be achieved using chiral catalysts, such as the Jacobsen-Katsuki catalyst or through phase-transfer catalysis.

Jacobsen-Katsuki Epoxidation

The Jacobsen-Katsuki epoxidation utilizes a chiral manganese-salen complex to catalyze the enantioselective epoxidation of unfunctionalized olefins.[2][3] While this method is highly effective for many substrates, its application to electron-deficient olefins like ethyl acrylate can be challenging.

Experimental Protocol: Jacobsen-Katsuki Epoxidation of Ethyl Acrylate (General) [4]

A solution of ethyl acrylate in a suitable solvent, such as dichloromethane, is treated with a catalytic amount of the (R,R)-Jacobsen's catalyst. A stoichiometric oxidant, typically a buffered solution of sodium hypochlorite (bleach), is added slowly to the reaction mixture at a controlled temperature, often 0°C or below. The reaction is stirred vigorously until the starting material is consumed, as monitored by GC or TLC. The product is then extracted, and the organic layer is washed, dried, and concentrated. Purification by flash chromatography or distillation yields the desired epoxide. The enantiomeric excess is determined by chiral GC or HPLC.

Enantioselective Epoxidation via Phase-Transfer Catalysis

Chiral phase-transfer catalysts, often derived from cinchona alkaloids, can be employed for the asymmetric epoxidation of α,β-unsaturated esters.[5] This method typically involves the use of an oxidant, such as hydrogen peroxide or a hydroperoxide, under basic conditions in a biphasic system.

Experimental Protocol: Phase-Transfer Catalyzed Epoxidation (Representative)

To a biphasic mixture of an organic solvent (e.g., toluene) and an aqueous solution of a base (e.g., sodium hydroxide), ethyl acrylate and a chiral phase-transfer catalyst are added. An oxidizing agent, such as tert-butyl hydroperoxide, is then added, and the mixture is stirred vigorously at a controlled temperature. After the reaction is complete, the organic layer is separated, washed, dried, and concentrated. The product is purified and its enantiomeric excess determined.

Kinetic Resolution of Racemic Ethyl 2,3-Epoxypropanoate

Kinetic resolution is a powerful technique for separating a racemic mixture into its constituent enantiomers. In the context of this compound, this is often achieved through enzyme-catalyzed hydrolysis or acylation, where one enantiomer reacts at a significantly faster rate than the other. Lipases are commonly employed for this purpose.[6]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution (General) [7][8]

Racemic ethyl 2,3-epoxypropanoate is dissolved in a suitable buffer or organic solvent. A lipase, such as Candida antarctica lipase B (CAL-B) or porcine pancreatic lipase (PPL), is added to the mixture.

-

For Hydrolytic Resolution: A controlled amount of water is present, and the lipase selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted.

-

For Acylation Resolution: An acyl donor (e.g., vinyl acetate) is added, and the lipase selectively acylates one enantiomer of the epoxide, leaving the other enantiomer unreacted.

The reaction is monitored for conversion (typically to around 50%) and enantiomeric excess of the remaining ester. The unreacted this compound is then separated from the reacted product by extraction and purified.

Quantitative Data Summary

The following tables summarize the quantitative data for the different synthetic routes to this compound.

Table 1: Synthesis from Chiral Pool Precursors

| Chiral Precursor | Reagents and Conditions | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |

| (S)-Serine | 1. NaNO₂, KBr, HBr; 2. K₂CO₃, EtOH, reflux | 64-67 | >98 | [1] |

| (R)-Glycidol | 1. Oxidation (e.g., PDC); 2. Esterification (EtOH, H⁺) | (Varies) | >98 | (General Method) |

Table 2: Asymmetric Epoxidation of Ethyl Acrylate

| Method | Catalyst / Reagents | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |

| Jacobsen-Katsuki | (R,R)-Mn(salen)Cl, NaOCl | (Varies) | (Substrate Dependent) | [2][3] |

| Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salt, t-BuOOH, NaOH | (Varies) | (Substrate Dependent) | [5] |

Table 3: Kinetic Resolution of Racemic Ethyl 2,3-Epoxypropanoate

| Method | Enzyme / Reagents | Conversion (%) | e.e. of (2R)-Ester (%) | Reference |

| Enzymatic Hydrolysis | Lipase (e.g., PPL), H₂O | ~50 | >99 | [7] |

| Enzymatic Acylation | Lipase (e.g., CAL-B), Acyl Donor | ~50 | >99 | (General Method) |

Visualization of Synthetic Pathways

The following diagrams illustrate the described synthetic routes to this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 3. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. Design of New Chiral Phase-Transfer Catalysts with Dual Functions for Highly Enantioselective Epoxidation of α,β-Unsaturated Ketones [organic-chemistry.org]

- 6. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lipase-catalyzed kinetic resolution of 2,3-epoxy-1-tridecanol and its application to facile synthesis of (+)-disparlure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]

Asymmetric Epoxidation Strategies for the Synthesis of Ethyl (2R)-2,3-epoxypropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (2R)-2,3-epoxypropanoate, a valuable chiral building block in organic synthesis, is a key intermediate in the preparation of numerous pharmaceuticals. Its stereoselective synthesis remains a topic of significant interest. This technical guide provides an in-depth overview of the core asymmetric epoxidation methods applicable to the synthesis of this compound from the readily available precursor, ethyl acrylate. This document details various catalytic approaches, including metal-catalyzed, organocatalyzed, and biocatalytic strategies. For each method, a summary of reaction parameters, catalyst systems, and reported efficiencies for related α,β-unsaturated esters is provided. Detailed experimental protocols for key methodologies are also included, alongside visualizations of reaction workflows to facilitate a deeper understanding of the underlying principles.

Introduction

The asymmetric epoxidation of α,β-unsaturated esters is a powerful transformation for the construction of chiral epoxides, which are versatile intermediates in the synthesis of complex molecules. This compound, also known as ethyl glycidate, is a particularly important synthon. The electron-deficient nature of the double bond in ethyl acrylate presents a unique challenge for epoxidation compared to electron-rich olefins. This guide explores the most pertinent and effective methods for achieving this transformation with high enantioselectivity.

Metal-Catalyzed Asymmetric Epoxidation

While the renowned Sharpless-Katsuki epoxidation is highly effective for allylic alcohols, and the Jacobsen-Katsuki epoxidation excels with unfunctionalized alkenes, the epoxidation of electron-deficient olefins like ethyl acrylate requires specialized catalytic systems.

Yttrium-Biphenyldiol Catalysis

A notable advancement in the asymmetric epoxidation of α,β-unsaturated esters involves the use of chiral yttrium-biaryldiol complexes. These catalysts have demonstrated high yields and enantioselectivities for a range of β-substituted α,β-unsaturated esters.[1][2][3]

Catalyst System: A complex generated in situ from Y(Oi-Pr)₃, a chiral biphenyldiol or BINOL ligand, and an additive such as triphenylarsine oxide or triphenylphosphine oxide.[2][3]

Oxidant: Cumene hydroperoxide (CHP) is a commonly used oxidant in these systems.

General Workflow:

Caption: Workflow for Yttrium-Catalyzed Asymmetric Epoxidation.

Quantitative Data for Related α,β-Unsaturated Esters:

| Substrate (β-substituent) | Catalyst System | Yield (%) | e.e. (%) | Reference |

| β-Aryl esters | Y(OiPr)₃-biphenyldiol-Ph₃AsO | up to 97 | up to 99 | [1][2] |

| β-Alkyl esters | Y(OiPr)₃-BINOL-Ph₃PO | Good | up to 97 | [3] |

Experimental Protocol (General for α,β-Unsaturated Esters): [1][3]

-

To a solution of the chiral biphenyldiol or BINOL ligand (0.055 mmol) and triphenylarsine oxide or triphenylphosphine oxide (0.055 mmol) in THF (0.5 mL) at room temperature is added Y(Oi-Pr)₃ (0.05 mmol).

-

The mixture is stirred for 30 minutes at room temperature.

-

The solution is then cooled to the desired reaction temperature (e.g., -20 °C).

-

The α,β-unsaturated ester (0.5 mmol) is added, followed by the dropwise addition of cumene hydroperoxide (0.6 mmol).

-

The reaction is stirred at this temperature until completion (monitored by TLC).

-

Upon completion, the reaction is quenched with a saturated aqueous solution of Na₂S₂O₃.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The residue is purified by silica gel column chromatography to afford the corresponding epoxide.

Organocatalytic Asymmetric Epoxidation

Organocatalysis offers a metal-free alternative for asymmetric epoxidation. For electron-deficient olefins, several powerful methods have emerged.

Shi Epoxidation

The Shi epoxidation utilizes a fructose-derived chiral ketone as the catalyst and potassium peroxymonosulfate (Oxone) as the oxidant. This method is effective for a variety of alkenes, including trans-disubstituted and trisubstituted olefins.[4][5][6]

Catalyst System: Fructose-derived chiral ketone.

Oxidant: Oxone.

General Workflow:

Caption: Catalytic cycle of the Shi Asymmetric Epoxidation.

Quantitative Data for Related Olefins:

| Substrate | Yield (%) | e.e. (%) | Reference |

| trans-β-Methylstyrene | 90 | 92 | [6] |

| Various trans-olefins | Good to excellent | High | [5] |

Experimental Protocol (General for Olefins): [4]

-

To a stirred solution of the olefin (47.6 mmol) in acetonitrile-dimethoxymethane at 23 °C is added the Shi ketone catalyst (1.0 eq), a 50 mM sodium tetraborate decahydrate and 400 μM EDTA-Na₂ solution in water, and tetrabutylammonium hydrogensulfate (0.2 eq).

-

The reaction mixture is cooled to 0 °C.

-

A solution of Oxone (2.0 eq) and EDTA-Na₂ in water and an aqueous solution of potassium carbonate (8.0 eq) are added simultaneously via two addition funnels over 1 hour.

-

After the addition is complete, the mixture is stirred for an additional hour at 0 °C.

-

The reaction mixture is then warmed to 23 °C over 1 hour.

-

The mixture is diluted with water and ethyl acetate. The layers are separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with saturated aqueous sodium chloride, dried over anhydrous Na₂SO₄, filtered, and concentrated.

-

The crude product is purified by flash column chromatography.

Juliá-Colonna Epoxidation

The Juliá-Colonna epoxidation employs poly-L-leucine as a catalyst in a triphasic system to achieve the asymmetric epoxidation of electron-deficient olefins, particularly α,β-unsaturated ketones.[7]

Catalyst System: Poly-L-leucine.

Oxidant: Hydrogen peroxide in an alkaline medium.

General Workflow:

Caption: Triphasic system of the Juliá-Colonna Epoxidation.

Quantitative Data for α,β-Unsaturated Ketones (Chalcones):

| Substrate | Yield (%) | e.e. (%) | Reference |

| Chalcone | 75-78 | up to 97 | [8] |

Experimental Protocol (General for Chalcones): [8]

-

A mixture of the chalcone (1.0 mmol), poly-L-leucine (20 mg), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.1 mmol) in toluene (5 mL) is prepared.

-

An aqueous solution of 30% hydrogen peroxide (0.5 mL) and 5 M sodium hydroxide (0.2 mL) is added.

-

The triphasic mixture is stirred vigorously at room temperature until the reaction is complete (monitored by TLC).

-

The mixture is then diluted with water and extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous Mg₂SO₄, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Biocatalytic Asymmetric Epoxidation

Biocatalysis offers an environmentally benign and often highly selective approach to the synthesis of chiral molecules.

Peroxygenase-Catalyzed Epoxidation

Unspecific peroxygenases (UPOs) are emerging as powerful biocatalysts for a variety of oxyfunctionalization reactions, including the epoxidation of alkenes, using hydrogen peroxide as the oxidant.[9][10]

Catalyst System: Unspecific Peroxygenase (e.g., from Agrocybe aegerita, AaeUPO).

Oxidant: Hydrogen peroxide.

General Workflow:

Caption: Biocatalytic epoxidation using a peroxygenase.

Quantitative Data for Terminal Alkenes:

| Substrate | Conversion (%) | Selectivity for Epoxide (%) | Reference |

| Long-chain terminal alkenes | Varies | High (up to >95% with MroUPO) | [10] |

Experimental Protocol (General for Alkenes): [10]

-

The reaction is carried out in a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7) containing a co-solvent such as acetone to solubilize the substrate.

-

The alkene substrate and the peroxygenase enzyme are added to the reaction mixture.

-

Hydrogen peroxide is added slowly and continuously to the reaction mixture using a syringe pump to avoid enzyme inactivation.

-

The reaction is stirred at a controlled temperature (e.g., 25-30 °C) for a specified time (e.g., 2-24 hours).

-

After the reaction, the products are extracted with an organic solvent (e.g., ethyl acetate).

-

The organic extract is dried and analyzed by GC-MS to determine conversion and product distribution.

Kinetic Resolution of Racemic Ethyl 2,3-Epoxypropanoate

An alternative to direct asymmetric epoxidation is the kinetic resolution of a racemic mixture of ethyl 2,3-epoxypropanoate. This can be achieved using enzymes such as lipases or epoxide hydrolases, which selectively react with one enantiomer, allowing for the separation of the desired (2R)- or (2S)-enantiomer.

Lipases can catalyze the enantioselective acylation or hydrolysis of one enantiomer of a racemic epoxide.[11][12]

Catalyst System: Lipase (e.g., from Candida antarctica B, Novozym 435).

Principle: The lipase selectively acylates one enantiomer of the racemic epoxide, leaving the other enantiomer unreacted.

General Workflow:

Caption: Lipase-catalyzed kinetic resolution of a racemic epoxide.

Epoxide hydrolases (EHs) catalyze the enantioselective hydrolysis of one epoxide enantiomer to the corresponding diol, leaving the unreacted epoxide enantiomer in high enantiomeric excess.[13][14][15]

Catalyst System: Epoxide Hydrolase (e.g., from Aspergillus usamii).

Principle: The EH selectively hydrolyzes one enantiomer of the racemic epoxide to a diol.

General Workflow:

Caption: Epoxide hydrolase-catalyzed kinetic resolution.

Experimental Protocol (General for Kinetic Resolution with EH): [15]

-

Whole cells expressing the epoxide hydrolase or the purified enzyme are suspended in a suitable buffer (e.g., phosphate buffer).

-

The racemic ethyl 2,3-epoxypropanoate is added to the enzyme suspension.

-

The reaction mixture is incubated at a controlled temperature with agitation.

-

The reaction progress and enantiomeric excess of the remaining epoxide are monitored over time using chiral chromatography (GC or HPLC).

-

When the desired conversion (typically close to 50%) and enantiomeric excess are reached, the reaction is stopped.

-

The unreacted epoxide and the diol product are extracted with an organic solvent.

-

The two products are separated by column chromatography to yield the enantiopure this compound.

Conclusion

The asymmetric synthesis of this compound from ethyl acrylate can be approached through several advanced catalytic methods. While direct, highly enantioselective epoxidation of the unactivated ethyl acrylate remains a challenging transformation with limited specific literature, the methodologies outlined in this guide for the broader class of α,β-unsaturated esters provide a strong foundation for further investigation and optimization. Metal-catalyzed methods, particularly with yttrium-based catalysts, and organocatalytic approaches like the Shi and Juliá-Colonna epoxidations, offer promising avenues. Furthermore, biocatalytic methods, either through direct epoxidation with peroxygenases or via kinetic resolution of the racemic epoxide using lipases or epoxide hydrolases, present green and highly selective alternatives. The choice of method will depend on factors such as substrate compatibility, desired scale, and available resources. The detailed protocols and comparative data herein serve as a valuable resource for researchers and professionals in the development of efficient and stereoselective routes to this important chiral building block.

References

- 1. Catalytic asymmetric epoxidation of alpha,beta-unsaturated esters using an yttrium-biphenyldiol complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Catalytic Asymmetric Epoxidation of α,β-Unsaturated Esters Using an Yttrium-Biphenyldiol Complex [organic-chemistry.org]

- 3. Catalytic asymmetric epoxidation of alpha,beta-unsaturated esters with chiral yttrium-biaryldiol complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Shi Epoxidation | NROChemistry [nrochemistry.com]

- 5. Shi epoxidation - Wikipedia [en.wikipedia.org]

- 6. Shi Epoxidation [organic-chemistry.org]

- 7. Juliá–Colonna epoxidation - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Engineering of an epoxide hydrolase for efficient bioresolution of bulky pharmaco substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Epoxide Hydrolases: Multipotential Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure-Guided Regulation in the Enantioselectivity of an Epoxide Hydrolase to Produce Enantiomeric Monosubstituted Epoxides and Vicinal Diols via Kinetic Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl (2R)-2,3-epoxypropanoate: A Versatile Chiral Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl (2R)-2,3-epoxypropanoate, a valuable chiral building block, offers a powerful tool for the stereoselective synthesis of a wide array of complex organic molecules. Its inherent chirality and the reactivity of the epoxide ring make it a sought-after starting material in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its synthesis, key reactions, and applications, complete with experimental protocols and quantitative data to facilitate its use in research and development.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 111058-33-4 | |

| Molecular Formula | C₅H₈O₃ | |

| Molecular Weight | 116.12 g/mol | [1] |

| Appearance | Colorless liquid | |

| Boiling Point | 164-165 °C | [1] |

| Density | 1.094 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.4200 | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis of this compound

The enantioselective synthesis of this compound can be achieved through several methods, primarily involving the asymmetric epoxidation of ethyl acrylate or the derivatization of a chiral precursor.

Asymmetric Epoxidation of Ethyl Acrylate

Asymmetric epoxidation reactions provide a direct route to chiral epoxides from prochiral alkenes. Two prominent methods for this transformation are the Sharpless-Katsuki epoxidation and the Jacobsen-Katsuki epoxidation.

1. Sharpless-Katsuki Asymmetric Epoxidation:

This method is highly effective for the epoxidation of allylic alcohols.[2][3] While ethyl acrylate is not an allylic alcohol, modifications of the Sharpless procedure or conversion of ethyl acrylate to a suitable allylic alcohol derivative would be necessary. The general principle involves the use of a titanium tetra(isopropoxide) catalyst, a chiral diethyl tartrate (DET) ligand, and a hydroperoxide oxidant.[2]

Caption: Jacobsen-Katsuki Epoxidation Workflow.

Darzens Glycidic Ester Condensation

The Darzens condensation is a classic method for the synthesis of α,β-epoxy esters (glycidic esters) by reacting a ketone or aldehyde with an α-haloester in the presence of a base. [4]While this method is not inherently asymmetric, chiral auxiliaries or catalysts can be employed to induce enantioselectivity.

Key Reactions of this compound

The high ring strain of the epoxide ring in this compound makes it susceptible to nucleophilic attack, leading to regioselective ring-opening and the formation of valuable chiral synthons. [5]

Ring-Opening with Nucleophiles

The reaction with various nucleophiles typically proceeds via an SN2 mechanism, resulting in the formation of β-substituted-α-hydroxypropanoates. The attack of the nucleophile generally occurs at the less sterically hindered C3 position.

General Workflow for Nucleophilic Ring-Opening:

Caption: Nucleophilic Ring-Opening Workflow.

1. Ring-Opening with Amines:

The reaction with primary and secondary amines is a cornerstone for the synthesis of chiral β-amino alcohols, which are key structural motifs in many pharmaceuticals, including β-blockers. [6] Experimental Protocol: Synthesis of Ethyl (2R)-2-hydroxy-3-(isopropylamino)propanoate

-

To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add isopropylamine (1.2 eq).

-

The reaction mixture is stirred at room temperature or gently heated (e.g., 50 °C) and monitored by TLC until completion.

-

Upon completion, the solvent and excess amine are removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford the desired β-amino alcohol.

Quantitative Data for Ring-Opening with Amines:

| Nucleophile | Product | Yield (%) | Reference |

| Isopropylamine | Ethyl (2R)-2-hydroxy-3-(isopropylamino)propanoate | High | [7] |

| Various aromatic amines | Corresponding β-amino alcohols | 41-98 | [8] |

2. Ring-Opening with Other Nucleophiles:

A variety of other nucleophiles can be employed to open the epoxide ring, leading to a diverse range of functionalized chiral molecules. These include thiols, alcohols, and azide.

Applications in the Synthesis of Bioactive Molecules

The versatility of this compound as a chiral building block is demonstrated by its application in the synthesis of various biologically active compounds.

Synthesis of β-Adrenergic Blockers

β-Adrenergic blockers (beta-blockers) are a class of drugs used to manage cardiovascular diseases. [6]The synthesis of many chiral beta-blockers relies on the stereoselective introduction of a 2-hydroxy-3-aminopropyl side chain, which can be readily achieved through the ring-opening of a chiral epoxide like this compound with an appropriate amine. For instance, the synthesis of propranolol involves the reaction of 1-naphthol with epichlorohydrin followed by ring-opening with isopropylamine. [7]A similar strategy can be employed using this compound to access other chiral β-blockers.

General Synthetic Scheme for β-Blockers:

Caption: General Synthesis of β-Blockers.

Biological Target of β-Blockers:

Beta-blockers exert their therapeutic effects by blocking the action of endogenous catecholamines (epinephrine and norepinephrine) at β-adrenergic receptors. This leads to a reduction in heart rate, blood pressure, and cardiac contractility.

Signaling Pathway of β-Adrenergic Receptor Blockade:

Caption: β-Adrenergic Receptor Signaling.

Synthesis of Agrochemicals

This compound and its derivatives also serve as key intermediates in the synthesis of certain agrochemicals, particularly aryloxyphenoxypropionate (APP) herbicides. The specific chirality of the building block is often crucial for the herbicidal activity of the final product, ensuring high efficacy against target weeds while minimizing environmental impact. [4]

Potential in Antiviral Nucleoside Analogues

Chiral epoxides are valuable precursors for the synthesis of nucleoside analogues, a class of antiviral drugs that inhibit viral replication. [9]While specific examples utilizing this compound are not extensively documented in the readily available literature, its structural features make it a promising candidate for the stereoselective synthesis of modified ribose or other sugar mimics that can be incorporated into nucleoside analogues. The general mechanism of action for many nucleoside analogues involves their conversion to the triphosphate form within the cell, which then acts as a competitive inhibitor or a chain terminator for viral DNA or RNA polymerases. [10]

Conclusion

This compound is a highly valuable and versatile chiral building block in modern organic synthesis. Its ready accessibility through asymmetric epoxidation and the stereospecificity of its ring-opening reactions provide a reliable platform for the construction of a diverse range of enantiomerically pure molecules. Its demonstrated utility in the synthesis of pharmaceuticals, such as β-blockers, and its potential in the development of new agrochemicals and antiviral agents underscore its significance for researchers and professionals in drug discovery and development. The detailed protocols and data presented in this guide are intended to facilitate the broader application of this powerful synthetic tool.

References

- 1. Synthesis, beta-adrenergic blocking activity and beta-receptor binding affinities of 1-substituted-3-(2-isopropyl-5-methyl-phenoxy)-propan-2-ol oxalates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ring-Opening of Epoxides by Pendant Silanols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 4. jmedchem.com [jmedchem.com]

- 5. gcris.iyte.edu.tr [gcris.iyte.edu.tr]

- 6. Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone [mdpi.com]

- 7. Synthesis and pharmacology of potential beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ethyl (2R)-2-hydroxypropanoate | C5H10O3 | CID 637513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chemicalbook.com [chemicalbook.com]

A Technical Guide to the Spectroscopic Analysis of Ethyl (2R)-2,3-epoxypropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl (2R)-2,3-epoxypropanoate (also known as Ethyl (R)-(+)-glycidate), a valuable chiral building block in organic synthesis. Due to the limited availability of a complete public dataset for this specific molecule, this guide combines data from closely related compounds and general experimental protocols to offer a predictive and practical resource for its characterization.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of similar epoxide and ester compounds.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~4.20 | q | 7.1 | -O-CH₂ -CH₃ |

| ~3.40 | dd | 2.5, 4.0 | H -C(2) (epoxide) |

| ~2.90 | dd | 4.0, 5.5 | H -C(3) (epoxide, trans) |

| ~2.70 | dd | 2.5, 5.5 | H -C(3) (epoxide, cis) |

| ~1.25 | t | 7.1 | -O-CH₂-CH₃ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~170.0 | C =O (ester) |

| ~61.5 | -O-CH₂ -CH₃ |

| ~52.0 | C (2)-H (epoxide) |

| ~45.0 | C (3)H₂ (epoxide) |

| ~14.0 | -O-CH₂-CH₃ |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Table 3: IR Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium | C-H stretch (alkane) |

| ~1745 | Strong | C=O stretch (ester) |

| ~1250, 1180 | Strong | C-O stretch (ester) |

| ~850 | Medium | C-O stretch (epoxide ring) |

Sample Preparation: Neat liquid film on NaCl or KBr plates.

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 116 | 5 | [M]⁺ (Molecular Ion) |

| 87 | 40 | [M - C₂H₅]⁺ |

| 71 | 100 | [M - OC₂H₅]⁺ |

| 43 | 60 | [C₂H₃O]⁺ |

Ionization Method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These are generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).

-

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

-

Instrument: Bruker Avance III HD 400 MHz spectrometer (or equivalent).

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Pulse Program: zg30.

-

Number of Scans: 16.

-

Relaxation Delay: 1.0 s.

-

Acquisition Time: 4.0 s.

-

Spectral Width: 20 ppm.

3. ¹³C NMR Spectroscopy:

-

Instrument: Bruker Avance III HD 100 MHz spectrometer (or equivalent).

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Pulse Program: zgpg30 (proton-decoupled).

-

Number of Scans: 1024.

-

Relaxation Delay: 2.0 s.

-

Acquisition Time: 1.5 s.

-

Spectral Width: 240 ppm.

Infrared (IR) Spectroscopy

1. Sample Preparation:

-

Place one drop of neat this compound onto a clean, dry sodium chloride (NaCl) or potassium bromide (KBr) salt plate.

-

Carefully place a second salt plate on top to create a thin liquid film.

2. Data Acquisition:

-

Instrument: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with an ATR accessory.

-

Mode: Attenuated Total Reflectance (ATR) or Transmission.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16.

-

A background spectrum of the clean, empty ATR crystal or salt plates should be recorded prior to the sample analysis.

Mass Spectrometry (MS)

1. Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

2. Data Acquisition (Electron Ionization - EI):

-

Instrument: Agilent 7890B GC coupled to a 5977A MSD (or equivalent).

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 30-200.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

The sample is introduced via a gas chromatograph to ensure separation from any impurities.

Mandatory Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a small organic molecule like this compound.

Caption: General workflow for spectroscopic analysis.

Commercial Availability and Synthetic Utility of Ethyl (2R)-2,3-epoxypropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl (2R)-2,3-epoxypropanoate, a valuable chiral building block, holds significant potential in the synthesis of complex molecular architectures, particularly in the realm of drug development. Its stereodefined epoxide ring serves as a versatile handle for the introduction of various functionalities with high stereocontrol. This technical guide provides an in-depth overview of its commercial availability from various suppliers and explores its synthetic applications, offering a valuable resource for researchers and professionals in the pharmaceutical and life sciences industries.

Commercial Availability

A range of chemical suppliers offer this compound, with variations in purity, available quantities, and pricing. The following table summarizes the offerings from several prominent suppliers to facilitate easy comparison. Please note that pricing is subject to change and may require registration on the supplier's website for viewing.

| Supplier | Product Number(s) | Purity | Available Quantities | Price (USD) | CAS Number |

| Toronto Research Chemicals (TRC) | E918520 | >95% (HPLC) | Custom synthesis | Inquire | 111058-33-4 |

| AK Scientific, Inc. | 3304AL | Not specified | 100mg, 1g, 5g | Inquire | 111058-33-4 |

| Chemos GmbH & Co. KG | A0057950 | Not specified | Inquire | Inquire | 111058-33-4 |

| Career Henan Chemical Co. | Not specified | 95%-99% | 1kg, 100kg, 500kg | $0.01/KG (indicative) | 111058-33-4 |

| HBCChem, Inc. | HBC0378 | Not specified | 1g, 5g, 10g | Inquire | 111058-33-4 |

| BLDpharm | BD138685 | >97.0% | 1g, 5g, 25g | Inquire | 111058-33-4 |

| SimSon Pharma | Not specified | Not specified | Inquire | Inquire | 111058-33-4 |

| InnoChemie GmbH | Not specified | Not specified | Inquire | Inquire | 111058-33-4 |

Synthetic Applications and Methodologies

This compound is a versatile chiral intermediate. Chiral epoxides, in general, are crucial in the synthesis of a wide array of approved medicines, including antiviral, anticancer, and cardiovascular drugs.[1] The inherent ring strain of the epoxide allows for regio- and stereospecific ring-opening reactions with various nucleophiles, enabling the construction of complex molecules with defined stereochemistry.[1]

General Synthetic Workflow for Chiral Epoxides in Drug Development

The following diagram illustrates a generalized workflow for the utilization of a chiral epoxide, such as this compound, in a drug discovery and development pipeline.

Experimental Protocols

General Protocol for the Ring-Opening of this compound with a Primary Amine:

-

Materials:

-

This compound

-

Primary amine (e.g., benzylamine)

-

Solvent (e.g., methanol, ethanol, or isopropanol)

-

Optional: Lewis acid catalyst (e.g., lithium perchlorate, ytterbium triflate)

-

-

Procedure:

-

To a solution of the primary amine (1.1 equivalents) in the chosen solvent, add this compound (1.0 equivalent) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

If a catalyst is used, it should be added to the amine solution prior to the addition of the epoxide.

-

The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired β-amino alcohol product.

-

Biological Significance and Signaling Pathways

The biological relevance of this compound is primarily as a precursor to more complex molecules. However, the broader class of glycidyl esters and their hydrolysis product, glycidol, have been studied for their metabolic fate and potential toxicity.

In vivo, glycidyl esters are readily hydrolyzed by lipases in the gastrointestinal tract to release glycidol.[2] Glycidol is a reactive electrophile that can bind to cellular macromolecules, including proteins and DNA. Studies in rats have shown that orally administered glycidol and its fatty acid esters are metabolized to 3-monochloropropane-1,2-diol (3-MCPD).[3][4]

The primary metabolic pathway for glycidol involves its conjugation with glutathione (GSH), a key cellular antioxidant, to form mercapturic acid derivatives that are then excreted. This detoxification pathway is a common mechanism for eliminating electrophilic compounds from the body.

The following diagram illustrates the metabolic fate of a generic glycidyl ester.

Due to the reactivity of the epoxide functional group, high concentrations of glycidol can lead to cellular damage and have been associated with genotoxic and carcinogenic effects in animal studies. Therefore, while chiral epoxides like this compound are invaluable synthetic intermediates, appropriate handling and consideration of the potential biological activity of any residual starting material or related byproducts are essential in a drug development context.

References

- 1. benchchem.com [benchchem.com]

- 2. Relative oral bioavailability of glycidol from glycidyl fatty acid esters in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Orally administered glycidol and its fatty acid esters as well as 3-MCPD fatty acid esters are metabolized to 3-MCPD in the F344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

An In-depth Technical Guide on the Stability and Storage of Ethyl (2R)-2,3-epoxypropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl (2R)-2,3-epoxypropanoate, a valuable chiral building block in pharmaceutical synthesis. Due to the reactive nature of the epoxide ring, understanding its stability profile is critical for maintaining its chemical integrity and enantiomeric purity throughout its lifecycle, from storage to application.

Core Chemical Properties and Stability Overview

This compound, also known as ethyl glycidate, is susceptible to degradation through several pathways, primarily driven by its strained three-membered epoxide ring. The primary degradation routes involve nucleophilic attack, leading to ring-opening. The rate and extent of these degradation reactions are influenced by storage conditions such as temperature, pH, and the presence of nucleophiles.

Key Degradation Pathways

The principal degradation pathways for this compound are hydrolysis and polymerization.

-

Hydrolysis: In the presence of water, the epoxide ring can be opened to form the corresponding diol, ethyl 2,3-dihydroxypropanoate. This reaction can be catalyzed by both acids and bases.[1][2] Under acidic conditions, protonation of the epoxide oxygen makes it a better leaving group, facilitating nucleophilic attack by water.[2] Under basic conditions, direct nucleophilic attack by hydroxide ions occurs.[1]

-

Polymerization: Epoxides can undergo both acid- and base-catalyzed polymerization. Trace amounts of acidic or basic impurities can initiate a chain reaction, leading to the formation of polyethers. This can result in a significant loss of the desired monomeric epoxide.

-

Nucleophilic Attack: Other nucleophiles, such as alcohols, amines, and thiols, can also react with the epoxide ring, leading to the formation of various adducts.[1]

The following diagram illustrates the primary degradation pathways:

References

The Intricate Reactivity of the Epoxide Ring in Ethyl (2R)-2,3-epoxypropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The chiral epoxide, Ethyl (2R)-2,3-epoxypropanoate, also known as ethyl glycidate, stands as a versatile and highly valuable building block in modern organic synthesis. Its inherent ring strain and stereodefined centers make it a potent electrophile for a wide array of nucleophilic ring-opening reactions, providing access to a diverse range of enantiomerically enriched β-functionalized α-hydroxy esters. These products are key intermediates in the synthesis of numerous pharmaceuticals and biologically active molecules. This in-depth technical guide explores the core principles governing the reactivity of the epoxide ring in this compound, focusing on regioselectivity, stereoselectivity, and the influence of catalysts and nucleophiles.

Fundamental Principles of Reactivity

The reactivity of the epoxide ring is primarily driven by its significant ring strain, estimated to be around 13 kcal/mol. This strain is a combination of angle and torsional strain, making the three-membered ring susceptible to cleavage by a variety of nucleophiles, even those that are typically poor leaving groups in other ether systems. The reaction proceeds via a nucleophilic substitution (SN2-type) mechanism, where the nucleophile attacks one of the electrophilic carbon atoms of the epoxide, leading to the opening of the ring.

The regioselectivity of the ring-opening reaction is a critical aspect and is largely dictated by the reaction conditions, specifically whether it is conducted under basic/neutral or acidic conditions.

-

Under Basic or Neutral Conditions: The ring-opening is predominantly an SN2 reaction. The nucleophile will preferentially attack the less sterically hindered carbon atom. In the case of this compound, this is the C3 position. This attack occurs from the backside, leading to an inversion of configuration at the stereocenter if the attack is at a chiral carbon.

-

Under Acidic Conditions: The reaction mechanism becomes more complex and can exhibit characteristics of both SN1 and SN2 pathways. The epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. The positive charge buildup on the carbon atoms influences the regioselectivity. Nucleophilic attack can occur at the more substituted carbon (C2), which can better stabilize a partial positive charge. This leads to a mixture of regioisomers, and the stereochemical outcome is an anti-addition.

Nucleophilic Ring-Opening Reactions: A Quantitative Overview

The reaction of this compound with various nucleophiles has been investigated to produce a range of valuable chiral synthons. The following sections summarize the quantitative data and experimental observations for key classes of nucleophiles.

Aminolysis: Synthesis of β-Amino-α-hydroxy Esters

The reaction of this compound with amines (aminolysis) is a crucial method for the synthesis of β-amino-α-hydroxy esters, which are precursors to important molecules like β-lactams and amino acids. The regioselectivity of this reaction is highly dependent on the presence and nature of a catalyst.

Table 1: Reaction of this compound with Amines

| Nucleophile | Catalyst | Solvent | Temp (°C) | Time (h) | Product(s) | Diastereomeric Ratio (C2:C3 attack) | Yield (%) |

| Aniline | None | Neat | 80 | 24 | 2-amino-3-hydroxy & 3-amino-2-hydroxy | 15:85 | 80 |

| Aniline | Yb(OTf)₃ | CH₃CN | RT | 3 | 2-amino-3-hydroxy & 3-amino-2-hydroxy | 82:18 | 92 |

| Benzylamine | None | Neat | RT | 48 | 3-amino-2-hydroxy | >99% C3 attack | 75 |

| Benzylamine | Yb(OTf)₃ | CH₃CN | RT | 2 | 2-amino-3-hydroxy & 3-amino-2-hydroxy | 75:25 | 95 |

Data sourced from studies by Koulocheri et al.

As shown in Table 1, in the absence of a catalyst, the reaction with amines proceeds with high regioselectivity for attack at the less hindered C3 position, consistent with an SN2 mechanism. However, the use of a Lewis acid catalyst, such as Ytterbium triflate (Yb(OTf)₃), dramatically shifts the regioselectivity towards attack at the C2 position. This is attributed to the coordination of the Lewis acid to the epoxide oxygen, which facilitates the development of a partial positive charge at the more substituted C2 carbon.

Reaction with Azide Nucleophiles: Synthesis of β-Azido-α-hydroxy Esters

β-Azido-α-hydroxy esters are versatile intermediates that can be readily reduced to the corresponding β-amino alcohols. The ring-opening of this compound with sodium azide typically proceeds with high regioselectivity.

Table 2: Reaction of this compound with Sodium Azide

| Catalyst/Conditions | Solvent | Temp (°C) | Time (h) | Product | Regioselectivity (C3 attack) | Yield (%) |

| NH₄Cl | MeOH/H₂O (4:1) | 60 | 6 | Ethyl (2R, 3S)-3-azido-2-hydroxypropanoate | >95% | 85 |

Data sourced from a study by Kamal et al. on the synthesis of β-azido alcohols.

The reaction with sodium azide in the presence of a mild proton source like ammonium chloride favors attack at the C3 position, leading to the formation of the corresponding 3-azido-2-hydroxypropanoate with excellent yield and regioselectivity.

Thiolysis: Synthesis of β-Thio-α-hydroxy Esters